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Compound of Interest

Compound Name: 2,5-Dithiobiurea

Cat. No.: B086864 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-
dithiobiurea, a sulfur-substituted biurea compound. The information is intended for

researchers, scientists, and professionals in the field of drug development and materials

science, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2,5-dithiobiurea.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2,5-Dithiobiurea

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available in

search results

Table 2: ¹³C NMR Spectroscopic Data for 2,5-Dithiobiurea
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Chemical Shift (δ) ppm Assignment

Data not available in search results

Note: Specific chemical shift values for ¹H and ¹³C NMR were not explicitly found in the

provided search results. The presence of NMR data is indicated in the PubChem database,

with the source of the sample being Aldrich Chemical Company, Inc. and the spectra available

on SpectraBase.[1]

Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data for 2,5-Dithiobiurea

Wavenumber (cm⁻¹) Assignment

Specific peak data not available in search

results
N-H stretching

C=S stretching

N-C-N bending

C-N stretching

Note: While the PubChem database indicates the availability of ATR-IR spectra from a sample

provided by Aldrich, the specific absorption bands were not detailed in the search results.[1]

For thiourea and its derivatives, characteristic peaks include N-H stretching vibrations,

thioamide (C=S) stretching, and various bending vibrations.[2]

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 2,5-Dithiobiurea
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Parameter Value Source

Molecular Formula C₂H₆N₄S₂ [3][4]

Molecular Weight 150.23 g/mol [1][3]

Ionization Mode ESI (Negative) [1]

Precursor m/z ([M-H]⁻) 148.9961112293 [1]

Table 5: Top 5 Peaks for [M-H]⁻ Adduct in ESI-QTOF MS/MS[1]

m/z Relative Intensity

57.975693 999

41.014522 745

40.006697 193

72.986592 156

75.002242 88

Table 6: Predicted m/z for Various Adducts[5]

Adduct Predicted m/z

[M+H]⁺ 151.01067

[M+Na]⁺ 172.99261

[M-H]⁻ 148.99611

[M+NH₄]⁺ 168.03721

[M+K]⁺ 188.96655

Experimental Protocols
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The following are detailed methodologies for the spectroscopic analysis of 2,5-dithiobiurea,

based on general practices for thiourea derivatives.

NMR Spectroscopy
Sample Preparation: A sample of 2,5-dithiobiurea (approximately 5-10 mg) is dissolved in a

deuterated solvent (0.5-0.7 mL), such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄, in

a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer, such as a Bruker or Varian instrument, operating at a frequency of 400 MHz or

higher for protons.

Data Acquisition:

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range, and a relaxation delay of 1-5

seconds.

¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A

larger number of scans is typically required due to the lower natural abundance of the ¹³C

isotope.

FT-IR Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): A small amount of the solid 2,5-dithiobiurea powder

is placed directly onto the ATR crystal. Pressure is applied to ensure good contact

between the sample and the crystal.

KBr Pellet: Alternatively, a small amount of the sample is finely ground with potassium

bromide (KBr) and pressed into a thin, transparent pellet.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer, such as a PerkinElmer or Shimadzu model.
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Data Acquisition: The spectrum is typically recorded in the mid-infrared range of 4000-400

cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and

automatically subtracted from the sample spectrum. A resolution of 4 cm⁻¹ and an

accumulation of 16 to 32 scans are common settings.

Mass Spectrometry
Sample Preparation: A dilute solution of 2,5-dithiobiurea is prepared by dissolving the

compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of

approximately 1-10 µg/mL. For electrospray ionization (ESI), the solution may be acidified

with a small amount of formic acid to promote protonation.

Instrumentation: High-resolution mass spectra are obtained using a mass spectrometer

equipped with an electrospray ionization (ESI) source, such as a time-of-flight (TOF) or

quadrupole time-of-flight (Q-TOF) analyzer.

Data Acquisition: The analysis is performed in either positive or negative ion mode to detect

protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, respectively, as well as other

adducts. For structural elucidation, tandem mass spectrometry (MS/MS) experiments can be

performed by selecting the precursor ion and subjecting it to collision-induced dissociation

(CID) to generate fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 2,5-dithiobiurea.
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Caption: Workflow for Spectroscopic Analysis of 2,5-Dithiobiurea.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b086864#spectroscopic-data-nmr-ir-ms-for-2-5-
dithiobiurea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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